Methyl 3-(4-butoxyphenyl)propanoate
Description
Methyl 3-(4-butoxyphenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-butoxyphenyl group.
Properties
CAS No. |
115514-10-8 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 3-(4-butoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI Key |
XILPQOSBIMBSMB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCC(=O)OC |
Synonyms |
METHYL 3-(4-BUTOXYPHENYL)PROPIONATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural Analogues of Methyl 3-(4-Butoxyphenyl)propanoate
Key Observations:
- Substituent Effects on Yield : Electron-donating groups (e.g., -CH₃) correlate with higher yields (84%), while polar groups (e.g., -OH) reduce yields (51%) due to side reactions .
- Melting Points : Nitro derivatives exhibit higher melting points (73–74°C) due to strong intermolecular dipole interactions, whereas methyl and hydroxy analogues melt at lower temperatures (35–40°C) .
- Molecular Weight and Lipophilicity : The benzyloxy derivative (270.32 g/mol) demonstrates increased molecular weight and steric bulk compared to smaller alkoxy groups like butoxy .
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